molecular formula C15H15N3O B2574637 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 141472-91-5

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B2574637
CAS No.: 141472-91-5
M. Wt: 253.305
InChI Key: UGVHOGLCIXPIOP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities

Biochemical Pathways

Similar indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 2533 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Similar indole derivatives have been found to possess various biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Comparison with Similar Compounds

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHOGLCIXPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141472-91-5
Record name 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
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